4-Bromo-6-methylpicolinic acid
Overview
Description
4-Bromo-6-methylpicolinic acid, also known as 4-bromo-6-methyl-2-pyridinecarboxylic acid, is an organic compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . This compound is a derivative of picolinic acid and features a bromine atom and a methyl group attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-6-methylpicolinic acid typically involves the bromination of 6-methylpicolinic acid. One common method includes the reaction of 6-methyl-4-nitropyridine-2-carboxylic acid with hydrobromic acid at elevated temperatures . The reaction is carried out by heating the mixture at 100°C overnight, followed by cooling to room temperature to obtain the desired product.
Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-methylpicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state using appropriate reagents.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.
Oxidation: Employs oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Scientific Research Applications
4-Bromo-6-methylpicolinic acid finds applications in several scientific fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties and as a building block in drug discovery.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-6-methylpicolinic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and methyl groups on the pyridine ring influence its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by acting as an inhibitor or activator, depending on the context .
Comparison with Similar Compounds
6-Methylpicolinic Acid: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-2-methylpyridine: Similar structure but with different substitution patterns affecting its chemical properties.
Uniqueness: 4-Bromo-6-methylpicolinic acid is unique due to the presence of both bromine and methyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-bromo-6-methylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-5(8)3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFWXNNNXVXOBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704490 | |
Record name | 4-Bromo-6-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886372-47-0 | |
Record name | 4-Bromo-6-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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